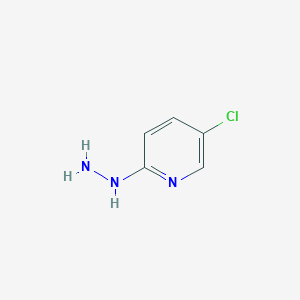

5-Chloro-2-hydrazinylpyridine

Description

Overview of Hydrazine (B178648) and Pyridine (B92270) Derivatives in Chemical Sciences

Hydrazine and its derivatives are a class of inorganic compounds that have found extensive use in organic chemistry. The presence of a reactive hydrazine group (-NHNH2) allows for a wide range of chemical transformations, making these compounds valuable intermediates. evitachem.com Pyridine, a six-membered heteroaromatic ring structurally similar to benzene (B151609) but with one carbon atom replaced by nitrogen, is another fundamental scaffold. researchgate.net Its derivatives are ubiquitous in nature, found in essential molecules like vitamins and alkaloids. nih.govresearchgate.net

The combination of a hydrazine moiety and a pyridine ring in hydrazinylpyridines results in a class of compounds with significant potential in both organic synthesis and medicinal chemistry. evitachem.com The hydrazine group can act as a potent nucleophile, readily reacting with electrophiles to form a variety of new chemical entities. This reactivity is harnessed by synthetic chemists to construct more complex molecules, including those with potential therapeutic applications. In medicinal chemistry, the hydrazinylpyridine scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This has led to the investigation of hydrazinylpyridine derivatives for a range of biological activities. researchgate.net

The introduction of halogen atoms onto the pyridine ring, creating halogenated pyridines, further expands the synthetic utility of these compounds. eurekalert.org Halogens can act as leaving groups in nucleophilic substitution reactions, providing a handle for the introduction of various functional groups. eurekalert.org They can also influence the electronic properties of the pyridine ring, affecting its reactivity and biological activity. eurekalert.org Halogenated pyridines are therefore crucial starting materials for the synthesis of highly substituted and functionally diverse pyridine derivatives. eurekalert.orgresearchgate.net The selective halogenation of pyridines is an active area of research, with new methods being developed to achieve this with greater control and efficiency. acs.orgresearchgate.net

Research Context and Scope of 5-Chloro-2-hydrazinylpyridine Studies

The study of 5-Chloro-2-hydrazinylpyridine is situated within the broader context of pyridine chemistry and its applications. Research on this specific compound is driven by its potential as a precursor to novel compounds with interesting chemical and biological properties.

Current research in pyridine chemistry is focused on several key areas that are relevant to 5-Chloro-2-hydrazinylpyridine. One major trajectory is the development of new and more efficient methods for the synthesis and functionalization of pyridine derivatives. acs.org This includes the exploration of novel catalytic systems and reaction conditions to achieve greater selectivity and yield. Another important area of research is the design and synthesis of pyridine-based compounds with specific biological activities. mdpi.comnih.gov This involves understanding the structure-activity relationships of these compounds and using this knowledge to create new drug candidates. The unique combination of a chlorine atom and a hydrazine group in 5-Chloro-2-hydrazinylpyridine makes it a valuable tool for exploring both of these research avenues.

The study of 5-Chloro-2-hydrazinylpyridine is not confined to the field of organic chemistry. Its potential applications extend into medicinal chemistry, materials science, and coordination chemistry. In medicinal chemistry, it serves as a building block for the synthesis of compounds with potential antimicrobial, and anti-inflammatory properties. acs.orglookchem.com The ability of the hydrazine group to coordinate with metal ions also makes 5-Chloro-2-hydrazinylpyridine and its derivatives of interest in the development of new catalysts and functional materials. thieme-connect.com

Historical Perspective of 5-Chloro-2-hydrazinylpyridine Research

The synthesis of hydrazinylpyridine derivatives has been a subject of study for a considerable time. Early methods often involved the reaction of a halogenated pyridine with hydrazine hydrate (B1144303). prepchem.comgoogle.com Over the years, research has focused on optimizing these synthetic routes to improve yields and purity. google.com The investigation into the chemical reactivity and potential applications of these compounds, including 5-Chloro-2-hydrazinylpyridine, has grown in parallel. While a detailed historical timeline is beyond the scope of this article, it is clear that the interest in this class of compounds has been sustained due to their versatile chemistry and potential for practical applications.

Interactive Data Tables

Table 1: Physicochemical Properties of 5-Chloro-2-hydrazinylpyridine

| Property | Value | Source |

| Molecular Formula | C5H6ClN3 | nih.gov |

| Molecular Weight | 143.57 g/mol | nih.gov |

| IUPAC Name | (5-chloropyridin-2-yl)hydrazine | nih.gov |

| CAS Number | 27032-63-9 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 127-128 °C | echemi.com |

Evolution of Synthetic Methodologies for Hydrazinylpyridines

The synthesis of hydrazinylpyridines, including the 5-chloro substituted variant, has evolved to improve efficiency, safety, and environmental friendliness. The primary and most established method for creating these compounds is through nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction typically involves the displacement of a halide on a pyridine ring by a nucleophile—in this case, hydrazine. wikipedia.org

Early and straightforward methods involve reacting a corresponding di-halogenated pyridine with hydrazine hydrate. For instance, 5-Chloro-2-hydrazinylpyridine is synthesized by reacting 2,5-dichloropyridine (B42133) with hydrazine hydrate. A parallel synthesis for an isomeric compound, 3-chloro-2-hydrazinopyridine (B1363166), uses 2,3-dichloropyridine (B146566) as the starting material. These reactions are often carried out at elevated temperatures.

Modern advancements have focused on optimizing these conditions. Research has demonstrated efficient and reliable synthesis in thick-wall ACE tubes using simple alcohols, which are more environmentally benign solvents. researchgate.net The development of microwave-assisted synthesis has also been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on halopyridines. sci-hub.seasianpubs.org Furthermore, industrial processes have been refined to enhance safety and yield. Patented methods describe gentle, low-temperature reactions under inert gas shielding and the use of specific catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) to improve selectivity and reaction rates in precursor steps. google.com These developments highlight a shift towards greener, more controlled, and scalable production methods for this important class of intermediates.

| Product | Starting Material | Key Reagents | Reaction Type | Notes |

| 5-Chloro-2-hydrazinylpyridine | 2,5-Dichloropyridine | Hydrazine hydrate | Nucleophilic Aromatic Substitution | A direct and common laboratory synthesis. |

| 3-Chloro-2-hydrazinylpyridine | 2,3-Dichloropyridine | Hydrazine hydrate | Nucleophilic Aromatic Substitution | Reaction is often heated to reflux; can be adapted for microwave-assisted synthesis. asianpubs.org |

| 2-Hydrazinylpyridine Derivatives | Pyridinium Halide | Hydrazine hydrate, Tertiary Amine Solvent | Nucleophilic Aromatic Substitution | A patented process designed for improved reaction rate and yield under gentle conditions. google.com |

Key Milestones in the Study of Halogenated Pyridine Derivatives

The study of halogenated pyridine derivatives is a cornerstone of heterocyclic chemistry, with research spanning fundamental reactivity to applications in materials and medicine. These compounds are not just precursors for hydrazinylpyridines but are pivotal in their own right.

A significant area of study is their reactivity in nucleophilic aromatic substitution (SNAr). Pyridines are naturally electron-deficient, which makes them susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. youtube.com The presence of an electron-withdrawing halogen atom further enhances this reactivity, making halopyridines versatile substrates for introducing a wide array of functional groups. wikipedia.org Research has shown that microwave irradiation can accelerate these substitutions, allowing for the rapid synthesis of substituted pyridines with sulfur, oxygen, and carbon nucleophiles in high yields. sci-hub.se

Another key milestone is the exploration of non-covalent interactions, specifically halogen bonding. The halogen atom on a pyridine ring can act as a halogen bond donor, forming specific and directional interactions that can be used to construct complex supramolecular assemblies. Systematic studies on how different substituents on the pyridine ring affect the strength and nature of these halogen bonds have provided deep insights into crystal engineering and molecular recognition.

Finally, the role of halogenated pyridines in creating biologically active molecules remains a major driver of research. The type and position of the halogen can significantly influence a molecule's physicochemical properties and its interaction with biological targets. nih.gov Studies have shown that pyridine derivatives containing halogens are integral to the development of new therapeutics and agrochemicals, cementing the importance of fundamental research into this class of compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(5-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJYFOOFLZGBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544535 | |

| Record name | 5-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27032-63-9 | |

| Record name | 5-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Reaction Pathways of 5 Chloro 2 Hydrazinylpyridine

Established Synthetic Routes to 5-Chloro-2-hydrazinylpyridine

Established methodologies for synthesizing 5-Chloro-2-hydrazinylpyridine predominantly involve the reaction of a di-substituted pyridine (B92270) ring with a hydrazine (B178648) source. The position and nature of the leaving group on the pyridine ring are critical for directing the substitution to the desired C2 position.

Nucleophilic Substitution Reactions with Halogenated Pyridines

The most common approach for introducing a hydrazinyl group onto a pyridine ring is through nucleophilic substitution. In this reaction, hydrazine hydrate (B1144303) acts as a potent nucleophile, displacing a halide (typically chloro or bromo) at an activated position, most commonly the C2 or C6 position of the pyridine ring.

A direct and effective method for the synthesis of 5-Chloro-2-hydrazinylpyridine involves the use of 2,5-dichloropyridine (B42133) as the starting material. In this reaction, the chlorine atom at the 2-position is selectively displaced by the hydrazine nucleophile. This selectivity is attributed to the electron-withdrawing nature of the ring nitrogen, which activates the C2 and C6 positions towards nucleophilic attack. One documented procedure involves the reaction of 5 grams of 2,5-dichloropyridine with 2.2 ml of hydrazine hydrate, yielding 1.6 grams of the target compound.

This reactivity pattern is a general feature of 2-halopyridines. For instance, the synthesis of the analogous compound 2-hydrazino-6-chloropyridine is achieved by reacting 2,6-dichloropyridine (B45657) with hydrazine hydrate in methanol. The reaction proceeds first by stirring at room temperature for several days, followed by a prolonged period of reflux.

Table 1: Synthesis of Chloro-hydrazinylpyridines from Dichloropyridines

| Starting Material | Product | Reagents & Solvents | Conditions |

|---|---|---|---|

| 2,5-Dichloropyridine | 5-Chloro-2-hydrazinylpyridine | Hydrazine hydrate | Not specified |

| 2,6-Dichloropyridine | 6-Chloro-2-hydrazinylpyridine | Hydrazine hydrate, Methanol | 3 days at RT, then 10 days reflux |

The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate is a well-established route for the synthesis of hydrazinylpyridines. However, it is crucial to note that this pathway leads to the formation of the isomeric product, 3-chloro-2-hydrazinylpyridine , not the 5-chloro isomer. The substitution occurs preferentially at the 2-position due to its higher activation by the ring nitrogen.

This synthesis has been optimized to achieve high yields, often exceeding 95%. Key to this success is the use of a polar solvent and a molar excess of hydrazine hydrate. The reaction is typically carried out by refluxing the mixture for a period of 4 to 8 hours. A variety of polar solvents have been proven effective, including ethanol (B145695), methanol, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). One specific method involves adding hydrazine hydrate dropwise to a refluxing solution of 2,3-dichloropyridine in ethanol and continuing the reflux for 2 hours, which results in a 65% yield. Other protocols have demonstrated yields as high as 99% in ethanol after 5 hours of reflux.

Table 2: Synthesis of 3-Chloro-2-hydrazinylpyridine from 2,3-Dichloropyridine

| Molar Ratio (DCP:Hydrazine) | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1:1 | Ethanol | 2 hours | 65% | |

| 1:4 | Ethanol | 8 hours | 95% | |

| 1:6 | Ethanol | 5 hours | 99% | |

| 1:6 | Methanol/Ethanol | 4 hours | 97% | |

| 1:6 | DMF | 6 hours | 97% | |

| 1:4 | N,N-dimethylformamide | 72 hours | Not specified |

Similar to the 2,3-dichloro- starting material, the use of 2-fluoro-3-chloropyridine in reactions with hydrazine hydrate also yields the 3-chloro-2-hydrazinylpyridine isomer. In nucleophilic aromatic substitution on halogenated pyridines, a fluorine atom is a better leaving group than a chlorine atom. Consequently, the hydrazine nucleophile preferentially displaces the fluorine at the 2-position.

This synthesis has been reported to occur at room temperature using ethanol as a solvent. Despite the mild reaction conditions, this route is less common due to the difficulty and expense associated with the preparation of the 2-fluoro-3-chloropyridine starting material.

An effective synthetic pathway to 5-Chloro-2-hydrazinylpyridine utilizes 2-bromo-5-chloropyridine (B189627) as a key intermediate. This intermediate is readily prepared from the commercially available 2-amino-5-chloropyridine (B124133) through a diazotization reaction.

The synthesis of the intermediate involves treating 2-amino-5-chloropyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) at low temperatures (<10°C). An alternative procedure uses hydrobromic acid and an aqueous solution of sodium nitrite at 0°C. After workup, 2-bromo-5-chloropyridine can be isolated in high yields, reported to be between 91% and 93%.

Once synthesized, the 2-bromo-5-chloropyridine intermediate can undergo nucleophilic substitution with hydrazine hydrate. The bromine atom at the C2 position is an excellent leaving group, allowing for its displacement by hydrazine to furnish the final product, 5-Chloro-2-hydrazinylpyridine. This step is typically performed in a solvent such as dimethylformamide.

Alternative Synthetic Strategies for Hydrazinylpyridines

While direct nucleophilic substitution on dihalopyridines is the most common method, alternative strategies exist for the synthesis of various hydrazinylpyridine derivatives. These strategies may involve different starting materials or reaction pathways to access specific isomers or overcome challenges associated with standard methods.

One such alternative involves starting with more highly chlorinated pyridines. For example, the reaction of 2,3,5-trichloropyridine (B95902) with hydrazine hydrate has been used to synthesize (3,5-dichloro-2-pyridyl)hydrazine. This demonstrates that the hydrazinolysis reaction can be selective even on substrates with multiple potential leaving groups.

Another approach involves the synthesis of pyrimidine-based analogs, such as 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. This compound is prepared by reacting 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine hydrate in ethanol at low temperatures (0–10 °C). This highlights how the core synthetic principle of nucleophilic substitution of a halide with hydrazine can be extended to other nitrogen-containing heterocyclic systems, providing access to a wide range of hydrazinyl-substituted heteroaromatics.

Diazotization and Reduction of Aminopyridines

A classical and fundamental route to forming hydrazines from aromatic amines is through the diazotization of an amino group, followed by a reduction step. This two-step process is a viable pathway for synthesizing 5-Chloro-2-hydrazinylpyridine from its corresponding aminopyridine precursor, 2-amino-5-chloropyridine. google.comresearchgate.netnih.gov

The general mechanism involves:

Diazotization : The process is initiated by treating the starting material, 2-amino-5-chloropyridine, with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures. google.com This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. This transformation can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite. The reduction step carefully converts the diazonium group into the hydrazinyl group (-NHNH₂), yielding the final 5-Chloro-2-hydrazinylpyridine product.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions, aligning with the principles of green chemistry. nih.govrsc.org This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyridines, triazoles, and hydrazone derivatives. rsc.orgbeilstein-journals.orgmdpi.comnih.govmdpi.comnih.gov

While a specific protocol for the microwave-assisted synthesis of 5-Chloro-2-hydrazinylpyridine is not extensively detailed, the principles are broadly applicable. The synthesis of hydrazides and hydrazones, which share structural similarities, has been shown to be highly efficient under microwave irradiation. nih.govmdpi.comsemanticscholar.orgmdpi.com For example, fenamic acid hydrazides have been synthesized in a one-step reaction from the corresponding acids and hydrazine hydrate in 4-12 minutes with yields of 82-96% under solvent-free microwave conditions. nih.gov Similarly, hydrazones of phenylacetic acid were synthesized in 7 minutes at 155 °C. mdpi.com These examples strongly suggest that synthetic routes to 5-Chloro-2-hydrazinylpyridine, such as the reaction between 2,5-dichloropyridine and hydrazine hydrate, could be significantly optimized by using a microwave reactor, leading to enhanced efficiency compared to conventional heating methods. nih.govbeilstein-journals.org

Reaction Conditions and Optimization for 5-Chloro-2-hydrazinylpyridine Synthesis

The efficiency and success of synthesizing 5-Chloro-2-hydrazinylpyridine are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and duration, as well as the presence of any additives or catalysts.

Solvent Effects on Reaction Efficiency and Yield

The selection of a solvent is critical and can substantially influence the reaction's outcome, affecting reactant solubility, reaction rate, and product purity. biosynce.com In the synthesis of hydrazinopyridine derivatives, a range of solvents has been investigated, demonstrating varied efficacy. For the synthesis of the related isomer, 3-chloro-2-hydrazinopyridine (B1363166), from 2,3-dichloropyridine and hydrazine hydrate, several solvents were compared. google.comgoogle.com Polar solvents are generally preferred for this type of nucleophilic substitution reaction.

| Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| N,N-dimethylpropanolamine | 95 | 99.7 | google.com |

| n-Butanol | 85 | 98.1 | google.com |

| Dioxane | 79 | 93.7 | google.com |

| Ethanol | 99 | 99 | google.com |

| Tetrahydrofuran (THF) | 95 | 99 | google.com |

As shown in the table, N,N-dimethylpropanolamine, a tertiary amine compound, provided a high yield and purity, potentially because it can also act as an acid-binding agent, stabilizing the system's pH. google.com Other polar solvents like ethanol and THF also proved highly effective. google.com

Temperature and Time Optimization in Synthetic Protocols

Temperature and reaction time are interconnected variables that must be optimized to maximize product yield while minimizing the formation of byproducts. Insufficient heating or time can lead to incomplete reactions, whereas excessive conditions can cause decomposition or unwanted side reactions.

Various protocols highlight different optimal conditions. For the synthesis of 3-chloro-2-hydrazinopyridine, refluxing in N,N-dimethylpropanolamine at 130°C for 10 hours resulted in a 95% yield. google.com Another high-yield method involved refluxing in a polar solvent like ethanol or DMF for 4 to 8 hours. google.com In contrast, a synthesis for 2-chloro-6-hydrazinopyridine (B1347180) showed that stirring at room temperature for 3 days was insufficient, and a prolonged reflux of 10 days was required. This demonstrates that the optimal temperature and time can vary significantly based on the specific isomers and solvent systems used.

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-dichloropyridine, Hydrazine Hydrate | N,N-dimethylpropanolamine | 130 | 10 hours | 95 | google.com |

| 2,3-dichloropyridine, Hydrazine Hydrate | Ethanol | Reflux | 5 hours | 99 | google.com |

| 2,3-dichloropyridine, Hydrazine Hydrate | DMF | Reflux | 6 hours | 97 | google.com |

| 2,6-dichloropyridine, Hydrazine Hydrate | Methanol | Reflux | 10 days | Not specified |

Influence of Additives and Catalysts on Reaction Outcomes

Additives and catalysts can play a crucial role in enhancing reaction rates and selectivity. In the context of diazotization reactions, strong acids like sulfuric acid are not merely additives but essential reagents for the formation of the diazonium salt from 2-amino-5-chloropyridine. chemicalbook.com

For derivatization reactions involving 5-Chloro-2-hydrazinylpyridine, such as the formation of hydrazones, a catalytic amount of a weak acid like acetic acid is often used to facilitate the condensation reaction with aldehydes or ketones. nih.gov Furthermore, in the synthesis of the precursor materials, catalysts are vital. For example, the preparation of 2,3-dichloropyridine via hydrogen substitution is greatly improved by using a mixed catalyst system of Pd/C and Pt/C, which enhances both the reaction rate and selectivity. google.com

Derivatization Reactions of 5-Chloro-2-hydrazinylpyridine

The hydrazinyl moiety of 5-Chloro-2-hydrazinylpyridine is a potent nucleophile, making the compound an excellent building block for further chemical modifications. Its primary derivatization reaction involves condensation with carbonyl compounds. researchgate.net

Formation of Hydrazones : 5-Chloro-2-hydrazinylpyridine reacts readily with aldehydes and ketones, typically in an alcohol solvent and often with acid catalysis, to form stable hydrazone derivatives. researchgate.netorganic-chemistry.orgmdpi.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.govresearchgate.net

Formation of Acyl Hydrazides : The compound can also react with carboxylic acids or, more commonly, their activated derivatives (like acyl chlorides or esters) to form N-acylhydrazides. umn.edu This reaction is fundamental in creating more complex molecular architectures.

The reactivity of the hydrazine group has been exploited in analytical chemistry, where reagents like 2-hydrazinopyridine (B147025) and 2-hydrazinoquinoline (B107646) are used as derivatizing agents to enhance the detection of aldehydes, ketones, and carboxylic acids in complex biological samples via Liquid Chromatography-Mass Spectrometry (LC-MS). umn.edunih.govnih.gov The derivatization improves ionization efficiency and chromatographic performance, allowing for more sensitive analysis. umn.edunih.gov

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds featuring the R¹R²C=NNH₂ structure, typically formed by the reaction of a hydrazine with an aldehyde or a ketone. wikipedia.org The hydrazine group of 5-chloro-2-hydrazinylpyridine readily undergoes condensation reactions with carbonyl compounds to yield the corresponding hydrazones, which are often stable, crystalline solids and serve as crucial intermediates for further synthetic transformations.

The condensation of 5-chloro-2-hydrazinylpyridine with various aldehydes and ketones is a straightforward and efficient method for the synthesis of N-substituted hydrazones. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. alcrut.com

The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a few drops of acid, like glacial acetic acid, to facilitate the dehydration step. alcrut.comijcce.ac.ir Recent advancements in synthetic methodology have demonstrated that these reactions can also be performed under solvent-free mechanochemical conditions, offering a greener alternative to traditional solution-based methods. nih.gov For instance, the coupling of substituted hydrazinopyridines with aldehydes has been achieved with high efficiency using ball-milling techniques. nih.gov

A variety of aldehydes and ketones, bearing different aromatic, heteroaromatic, or aliphatic substituents, can be employed in this reaction, leading to a diverse range of hydrazone derivatives. The specific substituents on the carbonyl compound can influence the reaction kinetics and the properties of the resulting hydrazone.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |

| 5-Bromo-2-hydrazinopyridine | 5-(4-Nitrophenyl)-2-furaldehyde | Mechanochemical (Ball Mill), 3x30 min | (E)-5-bromo-2-(2-(5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinylpyridine | 80-95 | nih.gov |

| 2-Hydrazinylpyrazine | 5-(4-Nitrophenyl)-2-furaldehyde | Mechanochemical (Ball Mill), 3x30 min | (E)-2-(2-(5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinylpyrazine | 47-60 | nih.gov |

| Hydrazide | Aromatic Aldehyde | Ethanol, Glacial Acetic Acid, Reflux | Hydrazide-hydrazone | Not Specified | nih.gov |

| l-Menthone | Benzoyl hydrazide | Methanol, Glacial Acetic Acid, Reflux | Menthone-based hydrazone | Not Specified | alcrut.com |

Note: Reactions with substituted hydrazinopyridines and other hydrazines are shown as representative examples of the general reactivity.

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov Hydrazones are, in fact, a specific subclass of Schiff bases. The synthesis of Schiff bases from 5-chloro-2-hydrazinylpyridine is accomplished through the same condensation reaction with aldehydes and ketones as described for hydrazone formation. ijcce.ac.irnih.gov The term "Schiff base" is often used more broadly in the literature to encompass the products of condensation between any primary amine and a carbonyl compound. mdpi.com

The formation of the azomethine (C=N) linkage is the defining step in this synthesis. nih.gov The reaction conditions are generally mild, involving refluxing an equimolar mixture of the 5-chloro-2-hydrazinylpyridine and the carbonyl compound in an alcoholic solvent. mdpi.com The versatility of this reaction allows for the introduction of a wide range of substituents into the final molecule, enabling the fine-tuning of its chemical and physical properties.

| Hydrazine/Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Class | Ref |

| 5-Chloro-salicylaldehyde | Primary Amines | Not Specified | Not Specified | Schiff Base | nih.gov |

| 2-Amino pyridine | 3-Chloro benzaldehyde | Ethanol | Glacial Acetic Acid, Reflux 4h | Schiff Base | mdpi.com |

| Benzohydrazide | 5-Nitro-2-(piperidin-1-yl) benzaldehyde | Absolute Ethanol | Reflux 22h | Hydrazide-hydrazone Schiff Base | ijcce.ac.ir |

Cyclization Reactions to Form Heterocyclic Systems

The hydrazone derivatives of 5-chloro-2-hydrazinylpyridine are valuable precursors for the synthesis of various fused and non-fused heterocyclic systems. The presence of multiple reactive nitrogen atoms and the adjacent pyridine ring facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

The semanticscholar.orgnih.govrsc.orgtriazolo[4,3-a]pyridine ring system is a prominent scaffold in medicinal chemistry. One established route to this tricycle involves the cyclization of an N-acylhydrazinopyridine intermediate. Starting from 5-chloro-2-hydrazinylpyridine, acylation with a carboxylic acid or its derivative would yield the corresponding acyl hydrazide. This intermediate can then undergo intramolecular cyclodehydration to form the fused triazole ring. A modified Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and diisopropylethylamine (DIPEA) in the presence of a brominating agent like CBr₄ or a cyanating agent like diethyl azodicarboxylate (DEAD), has been shown to be effective for this cyclization under mild conditions. semanticscholar.org This method avoids the harsh conditions often required for thermal cyclization.

Alternative modern approaches include microwave-mediated, catalyst-free tandem reactions between benzohydrazides and enaminonitriles, which proceed through transamidation, nucleophilic addition, and subsequent condensation to yield semanticscholar.orgnih.govrsc.orgtriazolo[1,5-a]pyridines. nih.gov

| Starting Material | Reagents | Key Features | Product | Ref |

| Acylated 2-hydrazinopyridines | PPh₃, DIPEA, CBr₄ or I₂ | Modified Mitsunobu reaction, Mild conditions | semanticscholar.orgnih.govrsc.orgtriazolo[4,3-a]pyridines | semanticscholar.org |

| Enaminonitriles and Benzohydrazides | Toluene, Microwave 140 °C | Catalyst-free, Tandem reaction | semanticscholar.orgnih.govrsc.orgtriazolo[1,5-a]pyridines | nih.gov |

| Metallated 2-alkylpyridines | N₂O | Diazo transfer reaction | Triazolopyridines | rsc.org |

The synthesis of pyrazolyl-substituted pyridines from 5-chloro-2-hydrazinylpyridine is readily achieved through condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione) or dibenzoylmethane. This reaction is a classic and highly efficient method for constructing the pyrazole (B372694) ring, known as the Knorr pyrazole synthesis. researchgate.net

The reaction proceeds via initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization, where the remaining NH group of the hydrazine attacks the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazole ring. The reaction is typically performed by heating the reactants in a solvent like ethanol or acetic acid. This methodology has been successfully applied to synthesize 2,6-bis(pyrazolyl)pyridines from 2,6-dihydrazinylpyridine, demonstrating its applicability to hydrazinopyridine substrates. researchgate.net A similar strategy has been used to prepare 6-chloro-2-(3,5-disubstituted pyrazol-1-yl)quinoxaline 4-oxides from 6-chloro-2-hydrazinoquinoxaline 4-oxide. researchgate.net

| Hydrazine Reactant | Dicarbonyl Reactant | Conditions | Product | Ref |

| 2,6-Dihydrazinopurine riboside | 2,4-Pentanedione | Not Specified | 2,6-bis(3,5-dimethylpyrazol-1-yl)purine riboside | researchgate.net |

| 6-Chloro-2-hydrazinoquinoxaline 4-oxide | Acetylacetone | Not Specified | 6-Chloro-2-(3,5-dimethylpyrazol-1-yl)quinoxaline 4-oxide | researchgate.net |

| Chalcones | Hydrazine hydrate | Not Specified | Pyrazolines | asianpubs.org |

Thiazolidine derivatives, specifically 4-thiazolidinones, can be synthesized from the hydrazone derivatives of 5-chloro-2-hydrazinylpyridine. This transformation is typically a one-pot, three-component reaction involving the initial formation of the hydrazone, which is then reacted in situ with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). researchgate.net

The synthesis begins with the condensation of 5-chloro-2-hydrazinylpyridine with an appropriate aldehyde to form the corresponding hydrazone (a Schiff base). The subsequent step involves the cycloaddition of thioglycolic acid across the C=N double bond of the hydrazone. The thiol group of thioglycolic acid adds to the carbon of the azomethine, and the carboxylic acid group condenses with the secondary amine of the hydrazone, leading to the formation of the five-membered thiazolidinone ring after elimination of water. nih.gov This multi-component approach is an efficient strategy for building molecular complexity from simple starting materials.

| Precursor | Reagent | Key Reaction | Product | Ref |

| Hydrazone | Thioglycolic Acid | Cycloaddition/Condensation | Thiazolidine derivative | researchgate.net |

| Aldehyde, Amine, Thioglycolic Acid | Fe₃O₄/SiO₂/Salen/Mn/IL MNPs | One-pot, three-component | Thiazolidinone derivative | nih.gov |

Nucleophilic Substitution at the Pyridine Ring

The synthesis of 5-chloro-2-hydrazinylpyridine and its analogs frequently employs nucleophilic aromatic substitution (SNAr) as a key strategic step. In this reaction, the chlorine atom at the C2 position of a correspondingly substituted pyridine ring is displaced by a hydrazine nucleophile. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. The presence of the electronegative nitrogen atom in the ring lowers the electron density, facilitating the addition of a nucleophile.

The generally accepted mechanism for this transformation is a two-step addition-elimination process. Initially, the nucleophile (hydrazine) attacks the electron-deficient C2 carbon, which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer-type complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring system. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the 2-hydrazinylpyridine product.

The reaction is typically carried out by heating a 2-halopyridine, such as 2,5-dichloropyridine, with hydrazine hydrate. The use of excess hydrazine hydrate can serve as both the nucleophile and the solvent. In some procedures, other high-boiling point solvents are used, and a base may be added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium toward the product.

The efficiency of the substitution is influenced by the nature of the leaving group and the electronic properties of the pyridine ring. Halogens are effective leaving groups, and their reactivity generally follows the order F > Cl > Br > I for SNAr reactions, although this can be influenced by reaction conditions. The synthesis of (3,5-dichloro-2-pyridyl)hydrazine from 2,3,5-trichloropyridine demonstrates that the chlorine at the C2 position is preferentially substituted by hydrazine hydrate, highlighting the activation of this position for nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution for the Synthesis of Hydrazinylpyridines

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,5-Dichloropyridine | Hydrazine hydrate | Reflux | 5-Chloro-2-hydrazinylpyridine | Not specified |

| 2,3,5-Trichloropyridine | Hydrazine hydrate | Not specified | (3,5-Dichloro-2-pyridyl)hydrazine | Not specified |

| 2-Chloropyridine | Hydrazine hydrate (10 vol) | 100 °C, 48 hours | 2-Hydrazinopyridine | 78% |

Oxidation and Reduction Pathways of the Hydrazine Moiety

The hydrazine group (-NHNH₂) in 5-chloro-2-hydrazinylpyridine is a versatile functional moiety that can undergo a variety of oxidation and reduction reactions, providing pathways to diverse molecular structures.

Oxidation Pathways

The oxidation of the hydrazine group can lead to several different products depending on the oxidant and reaction conditions.

Oxidative Cyclization: A significant reaction of 2-hydrazinylpyridines is their oxidative cyclization with nitrous acid (generated in situ from sodium nitrite and an acid). This reaction proceeds through the formation of an intermediate 2-azidopyridine, which exists in equilibrium with its fused ring tautomer, a tetrazolo[1,5-a]pyridine. organic-chemistry.orgorganic-chemistry.org This intramolecular cyclization is a powerful method for constructing this bicyclic heterocyclic system. The process involves the diazotization of the terminal amino group of the hydrazine followed by elimination of water and subsequent cyclization.

Formation of Hydrazones and Subsequent Oxidation: 5-Chloro-2-hydrazinylpyridine readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can then be oxidized. For example, oxidation of phenylhydrazones with various agents can lead to the formation of azo compounds or other products resulting from further transformations. rsc.org

Dehydrazination: Strong oxidation can lead to the cleavage of the C-N and N-N bonds, resulting in dehydrazination and the formation of the parent pyridine or other degradation products. The specific products are highly dependent on the oxidizing agent employed. For instance, enzymatic oxidation of hydrazine derivatives has been studied, indicating complex reaction pathways. nih.gov

Table 2: Representative Oxidation Reactions of the Hydrazine Moiety

| Substrate Type | Reagents | Reaction Type | Product Type |

|---|---|---|---|

| 2-Hydrazinylpyridine | NaNO₂, HCl | Oxidative Cyclization | Tetrazolo[1,5-a]pyridine |

| Pyridylhydrazone | Generic Oxidizing Agent | Hydrazone Oxidation | Azo compounds, etc. |

Reduction Pathways

The hydrazine moiety can also be reduced, primarily involving the cleavage of the nitrogen-nitrogen single bond.

Catalytic Hydrogenation: The N-N bond of the hydrazine group can be reductively cleaved through catalytic hydrogenation. This process typically uses a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent). This reaction converts the hydrazinyl group into an amino group, transforming 5-chloro-2-hydrazinylpyridine into 2-amino-5-chloropyridine and ammonia. This method is also applicable to the reduction of tetrazolo[1,5-a]pyrimidines (formed from oxidative cyclization) back to the corresponding 2-aminopyrimidines. beilstein-archives.org

Wolff-Kishner Reduction: While not a direct reduction of the hydrazine itself, the Wolff-Kishner reduction is a fundamentally important transformation that utilizes hydrazines. wikipedia.org In this two-step process, a ketone or aldehyde is first condensed with a hydrazine (like 5-chloro-2-hydrazinylpyridine) to form a hydrazone. The resulting hydrazone is then treated with a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures, typically in a high-boiling solvent like diethylene glycol. pharmaguideline.combyjus.com This induces the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) and the elimination of nitrogen gas. wikipedia.orgalfa-chemistry.com The mechanism involves the formation of a diimide anion intermediate, which collapses with the loss of N₂ to form a carbanion that is subsequently protonated by the solvent. wikipedia.org

Table 3: Representative Reduction Reactions Involving the Hydrazine Moiety

| Substrate Type | Reagents | Reaction Type | Product Type |

|---|---|---|---|

| Hydrazinylpyridine | H₂, Pd/C | N-N Bond Cleavage | Aminopyridine |

Iii. Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Hydrazinylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework, identify the chemical environment of each atom, and deduce the connectivity and spatial relationships within the molecule.

While specific ¹H NMR spectral data for the parent 5-Chloro-2-hydrazinylpyridine is not extensively documented in readily available literature, its expected spectrum can be inferred from related structures. The pyridine (B92270) ring is expected to show three distinct aromatic proton signals. The proton at the C6 position would likely appear as a doublet, the C4 proton as a doublet of doublets, and the C3 proton as a doublet. The protons of the hydrazinyl group (-NH-NH₂) would typically appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

The true utility of ¹H NMR is prominently displayed in the characterization of its reaction products, particularly hydrazones formed by condensation with aldehydes and ketones. For instance, in hydrazone derivatives, a characteristic singlet for the azomethine proton (CH=N) is typically observed downfield. The aromatic protons of both the pyridine ring and the condensed aromatic aldehyde or ketone display complex splitting patterns that are crucial for confirming the final structure. mdpi.commdpi.com

The reaction of 5-Chloro-2-hydrazinylpyridine can also lead to more complex heterocyclic systems. For example, the formation of a 2-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline derivative from a reaction involving 2-hydrazinylpyridine showcases a complex aromatic region in the ¹H NMR spectrum, which is essential for confirming the cyclization and final structure of the fused-ring system. rsc.org

Table 1: Selected ¹H NMR Data for Reaction Products and Derivatives of Hydrazinylpyridines

| Compound/Derivative | Solvent | Key Chemical Shifts (δ, ppm) and Multiplicity |

| N'-(1-(pyridin-3-yl)ethylidene)cyanoacetohydrazide | - | 2.28 (s, CH₃), 4.26 (s, CH₂), 7.43-8.99 (m, Pyridine-H), 10.81 (s, NH) |

| 2-Cyano-3-(4-chlorophenyl)-N'-(1-(pyridin-3-yl)ethylidene)acrylohydrazide | - | 2.27 (s, CH₃), 3.38 (s, CH), 7.17-7.94 (m, C₆H₄, Pyridine-H), 10.00 (s, NH) |

| 2-[(2E)-2-(3–chloro–2-fluorobenzylidene)hydrazinyl]pyridine | DMSO | 11.23 (s, NH), 8.35 (s, CH=N), 8.12 (d, Py-H), 7.71-7.80 (m, Ar-H), 7.50-7.58 (m, Ar-H), 7.27-7.32 (m, Ar-H), 6.84-6.89 (m, Py-H), 6.69-6.73 (m, Py-H) |

| 2-(5-Chloro- mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-3-yl)quinoline | CDCl₃ | 8.33 (d, 1H), 8.14 (d, 1H), 7.96 (d, 1H) |

Note: Data is for derivatives of hydrazinylpyridines, illustrating typical shifts for reaction products.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

For 5-Chloro-2-hydrazinylpyridine, five signals are expected in the aromatic region of the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring. The carbon atom bearing the chlorine (C5) and the one attached to the hydrazinyl group (C2) would show significant shifts due to the electronic effects of these substituents.

In the analysis of hydrazone derivatives, the ¹³C NMR spectrum is invaluable for confirming the structure. Key signals include the azomethine carbon (C=N) and, if applicable, carbonyl carbons (C=O). For example, in a series of hydrazide-hydrazone derivatives, the C=N carbon resonates around 168 ppm, while a C=O carbon appears near 170 ppm. mdpi.com In more complex cyclized products, such as pyrido[1,2-b] mdpi.comrsc.orgresearchgate.nettriazinones, the chemical shift of the carbonyl carbon (around 158 ppm) is a clear indicator of the specific isomeric structure formed. researchgate.net

Table 2: Selected ¹³C NMR Data for Derivatives of Hydrazinylpyridines

| Compound/Derivative | Solvent | Key Carbon Chemical Shifts (δ, ppm) |

| N'-(1-(pyridin-3-yl)ethylidene)cyanoacetohydrazide | - | 14.2 (CH₃), 28.9 (CH₂), 116.8 (CN), 122.1-151.0 (Pyridine C), 168.1 (C=N), 169.8 (C=O) |

| 2-[(2E)-2-(3–chloro–2-fluorobenzylidene)hydrazinyl]pyridine | DMSO | 156.58, 156.47, 156.09, 153.60, 147.75, 137.95, 130.12, 130.08, 129.78, 125.45, 125.41, 124.86, 124.77, 124.44, 124.41, 120.19, 120.01, 115.55, 106.49 |

| Thiazole (B1198619) derivative of a hydrazide-hydrazone | - | 14.3 (CH₃), 93.0 (C=C), 115.8 (CN), 119.2-152.2 (Ar-C), 168.4 (C=N), 170.0 (C=O) |

Note: Data illustrates the characterization of the carbon skeleton in complex reaction products.

Beyond standard 1D NMR, advanced 2D techniques are crucial for unambiguous structural assignment and for studying more complex phenomena like stereochemistry and conformational dynamics.

2D Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of proton networks within the molecule, which is essential for assigning signals in the crowded aromatic regions of pyridine derivatives.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method to definitively assign which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for piecing together molecular fragments and for assigning quaternary carbons (carbons with no attached protons). For example, HMBC can be used to distinguish between different cyclized isomers by observing the long-range correlation from a proton to a specific carbonyl carbon. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other, providing critical information about the 3D structure and stereochemistry of the molecule.

Furthermore, NMR studies at different temperatures (variable-temperature NMR) can provide insights into dynamic processes. In hydrazone derivatives, rotation around the C-N and N-N single bonds can be restricted, leading to the existence of different conformers (e.g., synperiplanar and antiperiplanar) that may be observable as separate sets of signals in the NMR spectrum at low temperatures. nih.gov As the temperature increases, the rate of interconversion increases, which can cause these signals to broaden and eventually coalesce into a single averaged signal. thieme-connect.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are excellent for identifying functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is highly effective for identifying the functional groups in 5-Chloro-2-hydrazinylpyridine and its derivatives. The key vibrational bands include:

N-H Stretching: The hydrazinyl group gives rise to characteristic stretching vibrations. For 2-hydrazinopyridine (B147025) derivatives, these bands are typically observed in the 3100–3300 cm⁻¹ region. aksaray.edu.tr In a hydrazone derivative of 3-chloro-2-hydrazinopyridine (B1363166), a distinct N-H stretching vibration was observed at 3380 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are typically found just above 3000 cm⁻¹. nih.gov

C=N Stretching: For hydrazone derivatives, the formation of the azomethine group is confirmed by the appearance of a strong C=N stretching band, typically in the 1580–1650 cm⁻¹ range. mdpi.comresearchgate.net

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum. In a derivative containing a 3-chloro-2-hydrazinylpyridine moiety, the C-Cl peak was observed in the FTIR spectrum at 440 cm⁻¹. nih.gov

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Hydrazinylpyridine Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Context | Reference |

| N-H Stretch | 3380 | Hydrazone of 3-chloro-2-hydrazinopyridine | nih.gov |

| N-H Stretch | 3100-3300 | General for 2-hydrazinopyridine derivatives | aksaray.edu.tr |

| Aromatic C-H Stretch | ~3000-3100 | General for pyridine rings | nih.gov |

| C=N Stretch (Azomethine) | 1581 | Hydrazone derivative | mdpi.com |

| C-Cl Stretch | 440 | Hydrazone of 3-chloro-2-hydrazinopyridine | nih.gov |

Fourier-Transform Raman (FT-Raman) spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (polar bonds), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (less polar, more symmetric bonds).

For chloro-substituted pyridines, Raman spectroscopy is particularly useful for identifying certain vibrations. For example, in the FT-Raman spectrum of a hydrazone derivative of 3-chloro-2-hydrazinopyridine, the C-Cl stretching vibration was observed at 427 cm⁻¹. nih.gov The N-H stretching vibration was also identified at 3383 cm⁻¹, complementing the FT-IR data. nih.gov Analysis of the FT-Raman spectrum of the related compound 2-chloro-5-nitropyridine (B43025) has also been used to assign the vibrational frequencies of the substituted pyridine ring, providing a valuable reference for understanding the spectra of 5-Chloro-2-hydrazinylpyridine. researchgate.net The combination of both IR and Raman data allows for a more complete and confident assignment of all fundamental vibrational modes of the molecule.

Table 4: Key FT-Raman Vibrational Frequencies (cm⁻¹) for a Hydrazinylpyridine Derivative

| Functional Group | Wavenumber (cm⁻¹) | Compound Context | Reference |

| N-H Stretch | 3383 | Hydrazone of 3-chloro-2-hydrazinopyridine | nih.gov |

| C-H Stretch (methyl) | 2910 | Hydrazone of 3-chloro-2-hydrazinopyridine | nih.gov |

| C-Cl Stretch | 427 | Hydrazone of 3-chloro-2-hydrazinopyridine | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For derivatives of 5-Chloro-2-hydrazinylpyridine, particularly Schiff bases and their metal complexes, the UV-Vis spectra are characterized by distinct absorption bands corresponding to π→π* and n→π* transitions, as well as charge-transfer bands.

The electronic absorption spectra of Schiff bases derived from 5-Chloro-2-hydrazinylpyridine, when dissolved in solvents like ethanol (B145695) or DMSO, typically exhibit multiple absorption bands in the UV and visible regions. High-energy bands, often observed in the 200-300 nm range, are generally assigned to π→π* transitions within the aromatic pyridine ring and any associated phenyl groups from the aldehyde precursor. A lower energy band, typically found between 300 nm and 450 nm, is characteristic of the n→π* transition involving the non-bonding electrons of the azomethine (-CH=N-) nitrogen atom.

Upon coordination with metal ions, these absorption bands can undergo significant shifts. The formation of metal complexes often leads to the appearance of new, lower-energy bands known as charge-transfer (CT) transitions. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers, which are responsible for the often intense color of these complexes. For instance, the n→π* transition of the azomethine group is frequently shifted upon complexation, indicating the coordination of the nitrogen atom to the metal center. chemguide.co.uk In some cases, the fluorescence intensity of the free Schiff base ligand is quenched or modified upon complexation with a metal ion. nih.gov

| Compound Type | Typical λmax (nm) | Assignment | Reference |

|---|---|---|---|

| Aromatic/Pyridine Rings | ~275 | π→π | nih.gov |

| Azomethine (-CH=N-) Group | ~405 | n→π | nih.gov |

| Metal Complex | > 450 | Charge-Transfer (CT) | chemguide.co.uk |

The positions and intensities of UV-Vis absorption bands of 5-Chloro-2-hydrazinylpyridine derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com Changing the solvent can alter the energy difference between the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax).

Generally, polar solvents can stabilize the excited state more than the ground state, or vice versa, through dipole-dipole interactions or hydrogen bonding. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths), as the polar solvent molecules stabilize the non-bonding electrons in the ground state, increasing the energy required for excitation. Conversely, π→π* transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. Studying these solvent effects provides valuable information about the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is a highly sensitive and specific technique used for the analysis of complex mixtures and the structural elucidation of individual components. For 5-Chloro-2-hydrazinylpyridine, high-resolution mass spectrometry can confirm its elemental formula, C₅H₆ClN₃, by providing a highly accurate mass measurement. The calculated exact mass of the neutral molecule is 143.02502 Da, and its protonated form [M+H]⁺ would be observed at m/z 144.2 in the mass spectrum. nih.govchemicalbook.com

In tandem mass spectrometry (MS/MS), the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing crucial structural information. For pyridine derivatives, fragmentation often involves the cleavage of the pyridine ring. nih.gov In the case of 5-Chloro-2-hydrazinylpyridine and its derivatives, characteristic fragmentation pathways would likely include:

Loss of hydrazine-related moieties: Cleavage of the N-N bond could lead to the loss of NH₂ or N₂H₃.

Cleavage of the pyridine ring: Fused nitrogen-containing ring systems often exhibit cross-ring cleavages. nih.gov For chloropyridines, the loss of HCl is a common fragmentation pathway. jcsp.org.pk

Loss of substituents: In derivatives like Schiff bases, cleavage of the imine bond or fragmentation of the aldehyde-derived portion of the molecule would produce characteristic ions.

Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and its structural isomers.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction, particularly on single crystals, provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction studies on derivatives of 5-Chloro-2-hydrazinylpyridine, especially its Schiff base metal complexes, have revealed detailed structural insights. These studies confirm the coordination of the ligand to the metal center, typically through the pyridine nitrogen and the azomethine nitrogen. acrospharmatech.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| Coordination Geometry | Distorted Octahedral | acrospharmatech.com |

| Key Interactions | N-H···O Hydrogen Bonds | nih.gov |

| Dihedral Angle (Ring A/Ring B) | 20.6 (3)° | nih.gov |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when a sample is exposed to X-rays, information about the unit cell dimensions, crystal system, and phase purity can be obtained. For derivatives of 5-Chloro-2-hydrazinylpyridine, such as their Schiff base metal complexes, PXRD is instrumental in confirming the formation of a new crystalline phase upon complexation and in determining the crystal system.

Detailed research findings from studies on related Schiff base complexes, such as those derived from salicylaldehyde (B1680747) and various amines, indicate that the resulting metal complexes often exhibit well-defined diffraction peaks, confirming their crystalline nature. For instance, palladium(II) complexes of Schiff bases derived from 5-chloro salicylaldehyde have been reported to adopt a monoclinic crystal system. The analysis of the diffractogram involves indexing the observed peaks to specific crystallographic planes (hkl), from which the unit cell parameters (a, b, c, α, β, γ) can be calculated.

The determination of the crystalline structure through PXRD is a critical step in the characterization of new compounds, as the arrangement of atoms in the solid state directly influences the material's physical and chemical properties.

Table 1: Illustrative Powder X-ray Diffraction Data for a Representative Metal Complex Derivative.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 78 |

| 25.3 | 3.52 | 60 |

| 30.1 | 2.97 | 55 |

| 35.6 | 2.52 | 30 |

| 40.2 | 2.24 | 25 |

Note: This data is representative of typical findings for crystalline Schiff base metal complexes and is for illustrative purposes.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for assessing the thermal stability, decomposition pathways, and composition of 5-Chloro-2-hydrazinylpyridine derivatives.

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of a material by continuously measuring its mass as the temperature is increased at a constant rate. For coordination complexes derived from 5-Chloro-2-hydrazinylpyridine, TGA can reveal the presence of coordinated or lattice solvent molecules and elucidate the step-wise degradation of the organic ligand.

In typical TGA studies of related hydrazone or Schiff base metal complexes, an initial weight loss at lower temperatures (around 100-150 °C) is often attributed to the removal of water or other solvent molecules. Subsequent weight loss stages at higher temperatures correspond to the decomposition of the organic moiety. The final residue at the end of the analysis often corresponds to the most stable metal oxide, which can be used to confirm the metal content in the complex. The analysis of the TGA curve provides critical information on the thermal stability of the compound, with higher decomposition temperatures indicating greater stability.

Table 2: Illustrative Thermogravimetric Analysis Data for a Representative Schiff Base Metal Complex.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 80-150 | 5.0 | Loss of lattice water molecules |

| 250-400 | 35.0 | Decomposition of the non-coordinated part of the ligand |

| 400-650 | 40.0 | Decomposition of the coordinated part of the ligand |

| >650 | 20.0 (residue) | Formation of stable metal oxide |

Note: This data is representative and illustrates a plausible decomposition pathway for a hydrated metal complex of a Schiff base derivative.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnifications. By scanning the sample with a focused beam of electrons, detailed images of the surface features, such as particle size, shape, and texture, can be obtained.

For derivatives of 5-Chloro-2-hydrazinylpyridine, particularly in the form of coordination polymers or metal complexes, SEM analysis reveals the macroscopic morphology of the synthesized material. The resulting micrographs can show various structures, such as crystalline needles, plates, or amorphous aggregates. The morphology of the particles can be influenced by the synthesis conditions, including solvent, temperature, and reaction time. Understanding the surface morphology is important as it can affect properties such as catalytic activity and solubility.

Research on similar coordination compounds has shown that different synthetic methods can lead to distinct morphologies. For example, sonochemical synthesis of coordination polymers has been shown to produce uniform nanoparticles, while solvothermal methods may yield larger, well-defined crystals. SEM, therefore, provides essential information for controlling the morphology and, consequently, the properties of these materials.

Iv. Theoretical and Computational Chemistry Studies of 5 Chloro 2 Hydrazinylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, energies, and spectroscopic properties. Despite its utility, specific DFT studies detailing the electronic structure of isolated 5-Chloro-2-hydrazinylpyridine have not been identified in a thorough search of academic databases.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. A low energy gap typically suggests higher reactivity. Detailed FMO analyses, including calculated energies for HOMO, LUMO, and the energy gap for 5-Chloro-2-hydrazinylpyridine, are not present in the available scientific literature.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Correlating these calculated frequencies with experimental spectra helps in the precise assignment of vibrational modes to specific functional groups. Such computational studies, including predicted vibrational spectra and potential energy distribution (PED) analysis for 5-Chloro-2-hydrazinylpyridine, have not been reported in peer-reviewed journals.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities.

While derivatives of hydrazinopyridine have been investigated in docking studies, specific molecular docking simulations detailing the interactions of 5-Chloro-2-hydrazinylpyridine with particular biological targets were not found in the surveyed literature. Consequently, there is no available data on its binding modes, binding energies, or specific amino acid interactions with protein active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced therapeutic properties. A search of scientific literature did not yield any QSAR studies where 5-Chloro-2-hydrazinylpyridine was included in the dataset for model development. Therefore, no specific QSAR models predicting its biological activity are currently available.

The search for detailed research findings, including data on frontier molecular orbitals (HOMO-LUMO), Mulliken charges, global reactivity descriptors, and computationally modeled reaction mechanisms for this particular compound, did not yield any relevant results. While computational studies on related compounds, such as other chlorinated pyridines or hydrazone derivatives, are available, the strict requirement to focus exclusively on 5-Chloro-2-hydrazinylpyridine and to provide specific, scientifically accurate data for this molecule cannot be met based on the currently accessible scientific literature.

Therefore, the section on the computational prediction of reactivity and reaction mechanisms for 5-Chloro-2-hydrazinylpyridine cannot be generated with the required level of detail, scientific accuracy, and adherence to the provided outline.

V. Biological and Pharmacological Research Applications of 5 Chloro 2 Hydrazinylpyridine Derivatives

Anticancer and Cytotoxic Activities of Derivatives

The quest for novel and more effective anticancer agents has led researchers to explore the therapeutic potential of various heterocyclic compounds. Among these, derivatives of 5-chloro-2-hydrazinylpyridine have shown considerable promise, exhibiting potent cytotoxic effects against a range of cancer cell lines.

A number of studies have investigated the in vitro cytotoxic activity of 5-chloro-2-hydrazinylpyridine derivatives against several human cancer cell lines. For instance, spiro-pyridine derivatives have demonstrated notable activity against human colon adenocarcinoma (Caco-2) and hepatocellular carcinoma (HepG-2) cell lines. One particular spiro-pyridine compound exhibited a potent cytotoxic effect on Caco-2 cells with an IC50 value of 7.83 ± 0.50 μM, which was more potent than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 12.49 ± 1.10 μM) researchgate.net.

The following table summarizes the cytotoxic activity of a selected spiro-pyridine derivative against HepG-2 and Caco-2 cell lines:

| Compound | Cell Line | IC50 (μM) |

| Spiro-pyridine derivative 7 | HepG-2 | < 10 |

| Caco-2 | 7.83 ± 0.50 | |

| Doxorubicin (Reference) | HepG-2 | Not specified |

| Caco-2 | 12.49 ± 1.10 |

Data sourced from a study on H-spiro-pyridine derivatives researchgate.net.

These findings underscore the potential of this class of compounds as a basis for the development of new anticancer therapies.

The anticancer effects of 5-chloro-2-hydrazinylpyridine derivatives are often attributed to their ability to interfere with fundamental cellular processes. One of the key mechanisms of action is the inhibition of critical enzymes involved in cancer cell proliferation and survival. For example, certain pyridine (B92270) derivatives have been identified as potent inhibitors of kinases such as EGFR and VEGFR-2 researchgate.net.

Furthermore, research into the mechanism of action of a spiro-pyridine derivative revealed its ability to induce apoptosis in cancer cells. This was evidenced by the activation of the pro-apoptotic protein Bax and the suppression of the anti-apoptotic protein Bcl-2 researchgate.net. In Caco-2 cells, this compound led to a 7.508-fold increase in Bax gene expression and a decrease in Bcl-2 expression to 0.194-fold compared to untreated cells researchgate.net. Such findings indicate that these derivatives can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.

Hydrazones, which can be synthesized from 5-chloro-2-hydrazinylpyridine, represent a versatile class of compounds with significant therapeutic potential. The development of novel hydrazone-based anticancer agents has been a very active area of research. These compounds have demonstrated a wide range of pharmacological activities, including anticancer properties.

The structural flexibility of the hydrazone linkage allows for the synthesis of a diverse library of compounds with varying substituents, which in turn can be screened for enhanced cytotoxic activity and selectivity against cancer cells. The incorporation of different aromatic or heterocyclic rings can significantly influence the biological activity of the resulting hydrazone derivatives.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. Research has shown that pyridine-based scaffolds can serve as a foundation for the development of potent kinase inhibitors.

Specifically, 2,3,5-trisubstituted pyridine derivatives have been identified as dual inhibitors of Akt1 and Akt2, two serine/threonine kinases that play a central role in cell survival and proliferation. While direct studies on 5-chloro-2-hydrazinylpyridine derivatives as JAK2 or p38 MAPK inhibitors are not extensively documented, related heterocyclic structures such as pyridazines have been investigated as inhibitors of these kinases. For instance, trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAPK mdpi.com. Similarly, various pyridazine (B1198779) and pyrrolo[1,2-b]pyridazine (B13699388) derivatives have been explored as inhibitors of Janus kinase (JAK) enzymes, including JAK2 nih.gov. This suggests that the pyridine core within 5-chloro-2-hydrazinylpyridine derivatives could be a valuable starting point for designing inhibitors of these important cancer-related kinases.

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of 5-chloro-2-hydrazinylpyridine have also been explored for their potential as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for the development of new drugs with novel mechanisms of action.

Several studies have demonstrated the antibacterial potential of hydrazone derivatives, which can be synthesized from 5-chloro-2-hydrazinylpyridine. These compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The presence of the chloro substituent on the pyridine ring is often associated with enhanced antimicrobial activity.

For example, a study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde moiety, which shares structural similarities with the subject compound, reported activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Gram-positive) nih.gov. The minimum inhibitory concentrations (MIC) for the most active compound ranged from 15.62 to 31.25 μmol/L nih.gov. Another study on hydrazone derivatives reported moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae at a concentration of 250 µg/ml.

The following table provides an example of the antibacterial activity of a related sulfonamide derivative:

| Bacterial Strain | MIC (μmol/L) |

| Methicillin-sensitive S. aureus | 15.62 |

| Methicillin-resistant S. aureus | 31.25 |

Data for 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, sourced from a study on sulfonamides nih.gov.

These results indicate that derivatives of 5-chloro-2-hydrazinylpyridine are a promising class of compounds for the development of new antibacterial agents to combat a variety of pathogenic bacteria.

Assessment against Fungal Strains

The antifungal potential of 5-Chloro-2-hydrazinylpyridine derivatives has been evaluated against several fungal strains. In one study, novel pyridazine derivatives synthesized from 5-chloro-6-phenylpyridazin-3(2H)-one, which can be derived from 5-Chloro-2-hydrazinylpyridine, were tested for their antifungal activities. nih.govnih.gov The results indicated that these compounds exhibited a spectrum of activity from weak to good against the tested fungi at a concentration of 50 μg/mL. nih.gov

For instance, compounds 3d , 3e , and 6b demonstrated notable inhibition of Gibberella zeae growth by 45.1%, 43.8%, and 40.4%, respectively. nih.gov Against Fusarium oxysporum, compounds 3d , 3f , and 7c showed good activities with inhibition rates of 38.2%, 44.2%, and 43.1%, respectively. nih.gov Furthermore, compounds 3d , 3e , and 3h were effective against Cercospora mandshurica, inhibiting its growth by 43.5%, 40.6%, and 47.8%, respectively. nih.gov While these inhibition percentages were slightly lower than those of the commercial fungicide hymexazol, they highlight the potential of these derivatives as antifungal agents. nih.gov

| Compound | Gibberella zeae (% Inhibition) | Fusarium oxysporum (% Inhibition) | Cercospora mandshurica (% Inhibition) |

|---|---|---|---|

| 3d | 45.1 | 38.2 | 43.5 |

| 3e | 43.8 | - | 40.6 |

| 3f | - | 44.2 | - |

| 6b | 40.4 | - | - |

| 7c | - | 43.1 | - |

| 3h | - | - | 47.8 |

Structure-Activity Relationship Studies for Antimicrobial Efficacy